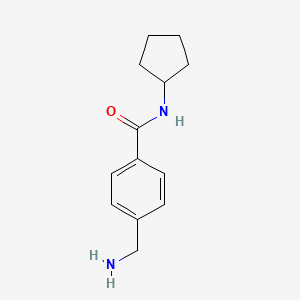![molecular formula C12H11FN2O4S B7460147 4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7460147.png)
4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as PF-06463922 and is a potent and selective inhibitor of the protein kinase known as MAP4K4.
Scientific Research Applications
PF-06463922 has been shown to have potential applications in the field of medicine. It has been found to be a potent inhibitor of the MAP4K4 protein kinase, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and cell migration. Studies have shown that inhibition of MAP4K4 can lead to a reduction in inflammation and can be beneficial in the treatment of diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer.
Mechanism of Action
PF-06463922 works by binding to the ATP-binding site of the MAP4K4 protein kinase, thereby inhibiting its activity. This leads to a reduction in the activation of downstream signaling pathways, which are involved in the regulation of various cellular processes such as inflammation, apoptosis, and cell migration.
Biochemical and Physiological Effects:
PF-06463922 has been shown to have significant biochemical and physiological effects. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to reduce the migration of cancer cells and inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of PF-06463922 is its selectivity for the MAP4K4 protein kinase. This makes it a valuable tool for studying the role of this kinase in various cellular processes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on PF-06463922. One area of interest is the potential use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of interest is the potential use of PF-06463922 in the treatment of cancer. Studies have shown that inhibition of MAP4K4 can lead to a reduction in the growth of tumors in animal models, and further research is needed to determine whether this compound can be used as a cancer treatment in humans. Additionally, further studies are needed to determine the potential side effects of PF-06463922 and to optimize its pharmacokinetic properties for use in humans.
Synthesis Methods
The synthesis of PF-06463922 involves the reaction of 2-fluorobenzaldehyde with methylsulfonyl chloride in the presence of a base to form 2-fluorobenzylsulfonyl chloride. This intermediate is then reacted with 2-methyl-1H-pyrrole-2-carboxylic acid in the presence of a base and a palladium catalyst to form the desired compound, PF-06463922.
properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4S/c13-10-4-2-1-3-8(10)6-15-20(18,19)9-5-11(12(16)17)14-7-9/h1-5,7,14-15H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBRGMHYRMDIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CNC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)
![3-Methyl-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B7460066.png)

![2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B7460076.png)



![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7460104.png)


![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)
![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)

![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)